molecular formula C19H30O2 B14365021 5-(Tridec-1-EN-1-YL)benzene-1,3-diol CAS No. 91490-95-8

5-(Tridec-1-EN-1-YL)benzene-1,3-diol

Cat. No.: B14365021
CAS No.: 91490-95-8
M. Wt: 290.4 g/mol
InChI Key: KXQMBRHVHUCUMI-UHFFFAOYSA-N
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Description

5-(Tridec-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C19H30O2 It is a derivative of resorcinol, featuring a long aliphatic chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tridec-1-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable alkene. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with tridecene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Tridec-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(Tridec-1-en-1-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tridec-1-en-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aliphatic chain may also interact with lipid membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar structure with a longer aliphatic chain.

    5-(Dec-1-en-1-yl)benzene-1,3-diol: Similar structure with a shorter aliphatic chain.

    5-(Octadec-1-en-1-yl)benzene-1,3-diol: Similar structure with an even longer aliphatic chain.

Uniqueness

5-(Tridec-1-en-1-yl)benzene-1,3-diol is unique due to its specific chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

91490-95-8

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-tridec-1-enylbenzene-1,3-diol

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h12-16,20-21H,2-11H2,1H3

InChI Key

KXQMBRHVHUCUMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O

Origin of Product

United States

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